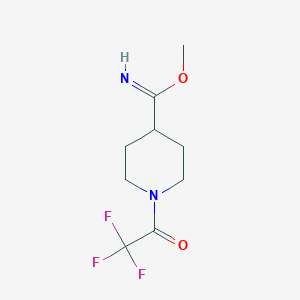

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate

CAS No.:

Cat. No.: VC16949303

Molecular Formula: C9H13F3N2O2

Molecular Weight: 238.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13F3N2O2 |

|---|---|

| Molecular Weight | 238.21 g/mol |

| IUPAC Name | methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate |

| Standard InChI | InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3 |

| Standard InChI Key | PBORDJDFJNKKBK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=N)C1CCN(CC1)C(=O)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered piperidine ring substituted with:

-

A 2,2,2-trifluoroacetyl group (–COCF₃) at the nitrogen atom, which introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reactivity in nucleophilic substitution reactions .

-

A carbimidate ester (–C(=NH)OCH₃) at the 4-position, a functional group derived from the Pinner reaction of nitriles. This moiety serves as a masked carboxylic acid or amide precursor, enabling controlled hydrolysis under acidic or basic conditions .

The molecular formula is C₉H₁₃F₃N₂O₂, with a calculated molecular weight of 254.21 g/mol. Spectroscopic data for analogous compounds suggest characteristic signals in NMR:

-

¹H NMR: A singlet for the methyl ester (–OCH₃) at δ ~3.7 ppm and resonances for the piperidine protons between δ 1.5–3.5 ppm .

-

¹⁹F NMR: A triplet for the CF₃ group at δ ~−70 ppm due to coupling with the carbonyl carbon .

Physicochemical Properties

-

Melting Point: Estimated at 45–50°C based on similar N-acylated piperidine derivatives .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the trifluoroacetyl group; limited solubility in water .

-

Stability: The carbimidate group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous storage .

Synthesis and Reaction Pathways

Pathway A: Nitrile to Carbimidate Conversion

-

Piperidine-4-carbonitrile is treated with methanol and HCl gas to form the methyl carbimidate intermediate via the Pinner reaction :

\text{RCN} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{RC(=\overset{+}{NH}_2)OCH}_3 -

Trifluoroacetylation: The intermediate is reacted with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) to install the –COCF₃ group :

Pathway B: Direct Acylation of Piperidine

-

Methyl piperidine-4-carboxylate is acylated with 2,2,2-trifluoroacetyl chloride under inert conditions :

-

Imidate Formation: The ester is converted to the carbimidate using ammonium chloride and methanol under reflux .

Optimization Challenges

-

Side Reactions: Competing hydrolysis of the carbimidate group necessitates strict anhydrous conditions .

-

Yield Improvements: Catalytic use of 4-dimethylaminopyridine (DMAP) enhances acylation efficiency, achieving yields >80% in model systems .

Applications in Medicinal Chemistry

Beta-Lactamase Inhibition

Structural analogs of this compound, such as heterocyclic β-lactamase inhibitors, demonstrate potent activity against antibiotic-resistant bacteria . The trifluoroacetyl group may mimic the transition state of β-lactam hydrolysis, enabling competitive enzyme inhibition .

Kinase Inhibition

Piperidine derivatives with electron-withdrawing substituents show affinity for kinase ATP-binding pockets. Molecular docking studies suggest the trifluoroacetyl group could engage in hydrophobic interactions with residues like Leu83 in EGFR kinase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume